

An In-depth Technical Guide to the Chemical Structure and Properties of Patulin

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Compound of Interest

Compound Name: Patulin

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Abstract

Patulin, a mycotoxin produced by several fungal species, notably from the *Aspergillus*, *Penicillium*, and *Byssosclamyces* genera, is a significant contaminant in fruits and their derived products, particularly apples.[1][2][3] Its presence in the food chain raises public health concerns due to its documented toxicological effects, including immunotoxicity, genotoxicity, and potential carcinogenicity.[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and mechanism of toxicity of **patulin**. Detailed experimental protocols for its extraction and analysis are also presented to aid researchers in its detection and quantification.

Chemical Structure and Identity

Patulin is a polyketide lactone with the systematic IUPAC name 4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one. It is a white, crystalline powder that is soluble in water and various organic solvents.

Diagram: Chemical Structure of **Patulin**

Caption: Chemical structure of **patulin** (C₇H₆O₄).

Physicochemical and Spectroscopic Properties

Patulin is a relatively stable molecule, particularly in acidic conditions, but is susceptible to degradation in alkaline environments. It is also heat-stable, meaning that processes like pasteurization do not effectively eliminate it from contaminated products.

Table 1: Physicochemical Properties of **Patulin**

Property	Value	Reference(s)
Chemical Formula	C ₇ H ₆ O ₄	
Molar Mass	154.12 g/mol	
Appearance	White crystalline powder/compact prisms	
Melting Point	110-111 °C	
Solubility	Soluble in water, ethanol, diethyl ether, acetone, chloroform, ethyl acetate	
Vapor Pressure	6.8 x 10 ⁻⁶ mmHg	

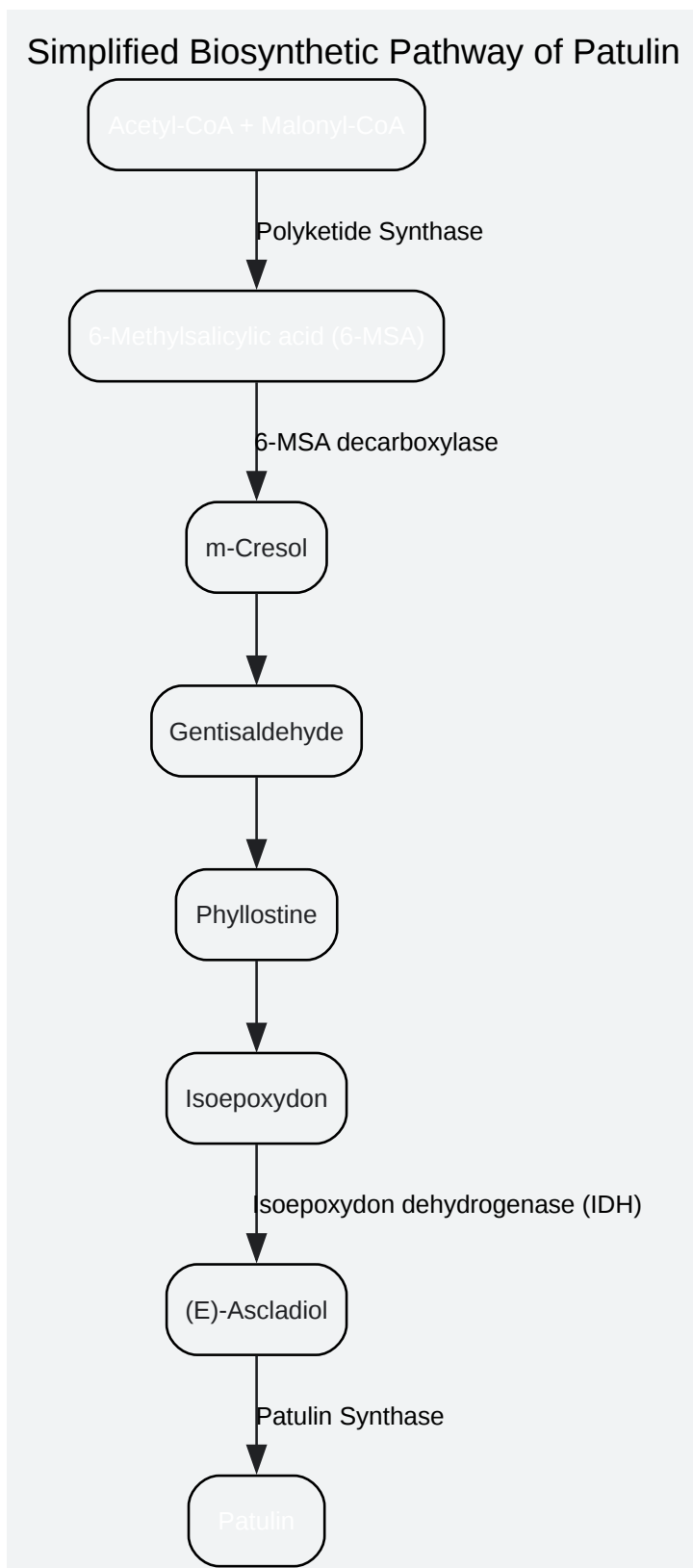
Table 2: Spectroscopic Data of **Patulin**

Spectroscopic Technique	Key Features	Reference(s)
UV-Vis Spectroscopy	Maximum absorption (λ_{max}) at ~276 nm in methanol/acetonitrile.	
Infrared (IR) Spectroscopy	Absorption bands at 5.6, 5.9, and 6.1 microns in the double bond region.	
^1H NMR Spectroscopy	Signals corresponding to the protons in the furan and pyran rings.	
^{13}C NMR Spectroscopy	Signals corresponding to the seven carbon atoms in the structure.	
Mass Spectrometry (MS)	Deprotonated molecule $[\text{M}-\text{H}]^-$ at m/z 153. Fragment ions at m/z 109 and 81.	

Biosynthesis of Patulin

Patulin is a polyketide, biosynthesized from 6-methylsalicylic acid (6-MSA) through a series of enzymatic conversions. The biosynthetic pathway involves approximately 10 steps and a cluster of 15 genes has been identified to be involved in this process. A key enzyme in this pathway is isoeipoxydon dehydrogenase (IDH).

Diagram: Biosynthetic Pathway of **Patulin**



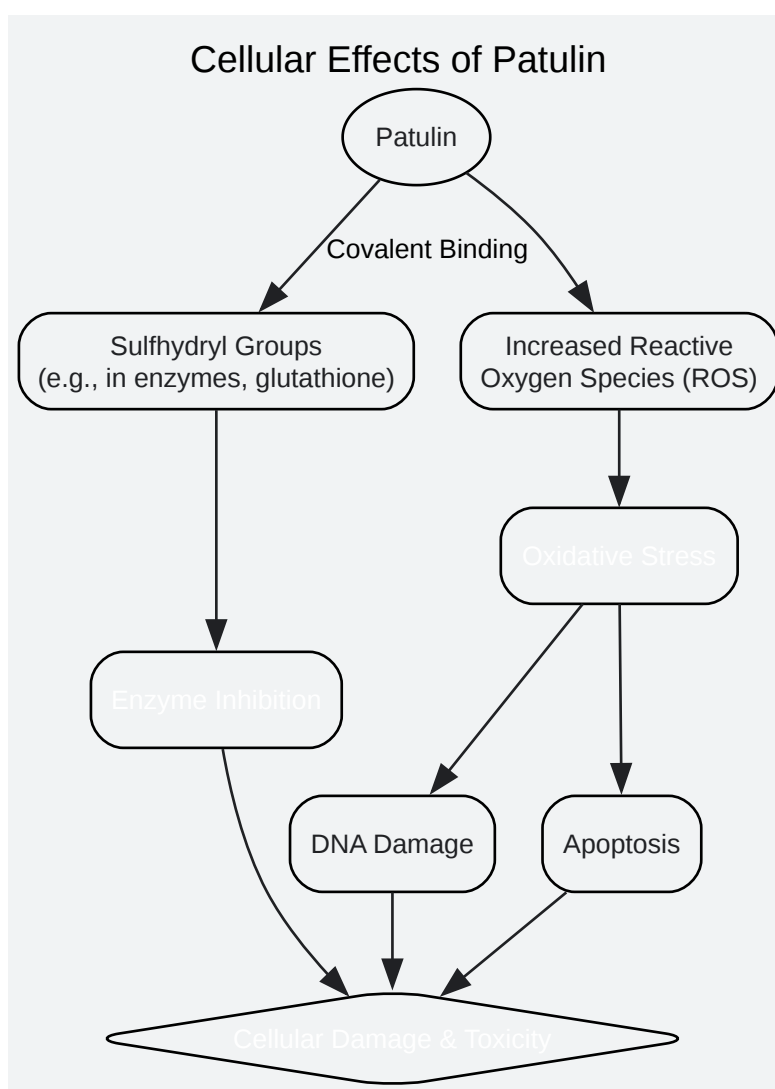
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Caption: Simplified overview of the **patulin** biosynthetic pathway.

Mechanism of Toxicity

The toxicity of **patulin** is primarily attributed to its high reactivity with sulfhydryl (SH) groups of amino acids and proteins, leading to the inhibition of various enzymes. This interaction is a key factor in its cytotoxic effects. **Patulin** is also known to induce oxidative stress by increasing the levels of reactive oxygen species (ROS), which can lead to DNA damage, lipid peroxidation, and apoptosis.

Diagram: **Patulin's** Cellular Mechanism of Action



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Caption: **Patulin's** mechanism of toxicity at the cellular level.

Experimental Protocols for Patulin Analysis

Accurate determination of **patulin** levels in food matrices is crucial for regulatory compliance and consumer safety. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques.

Sample Preparation: Extraction and Cleanup

Objective: To extract **patulin** from a liquid matrix (e.g., apple juice) and remove interfering compounds.

A. Liquid-Liquid Extraction (LLE)

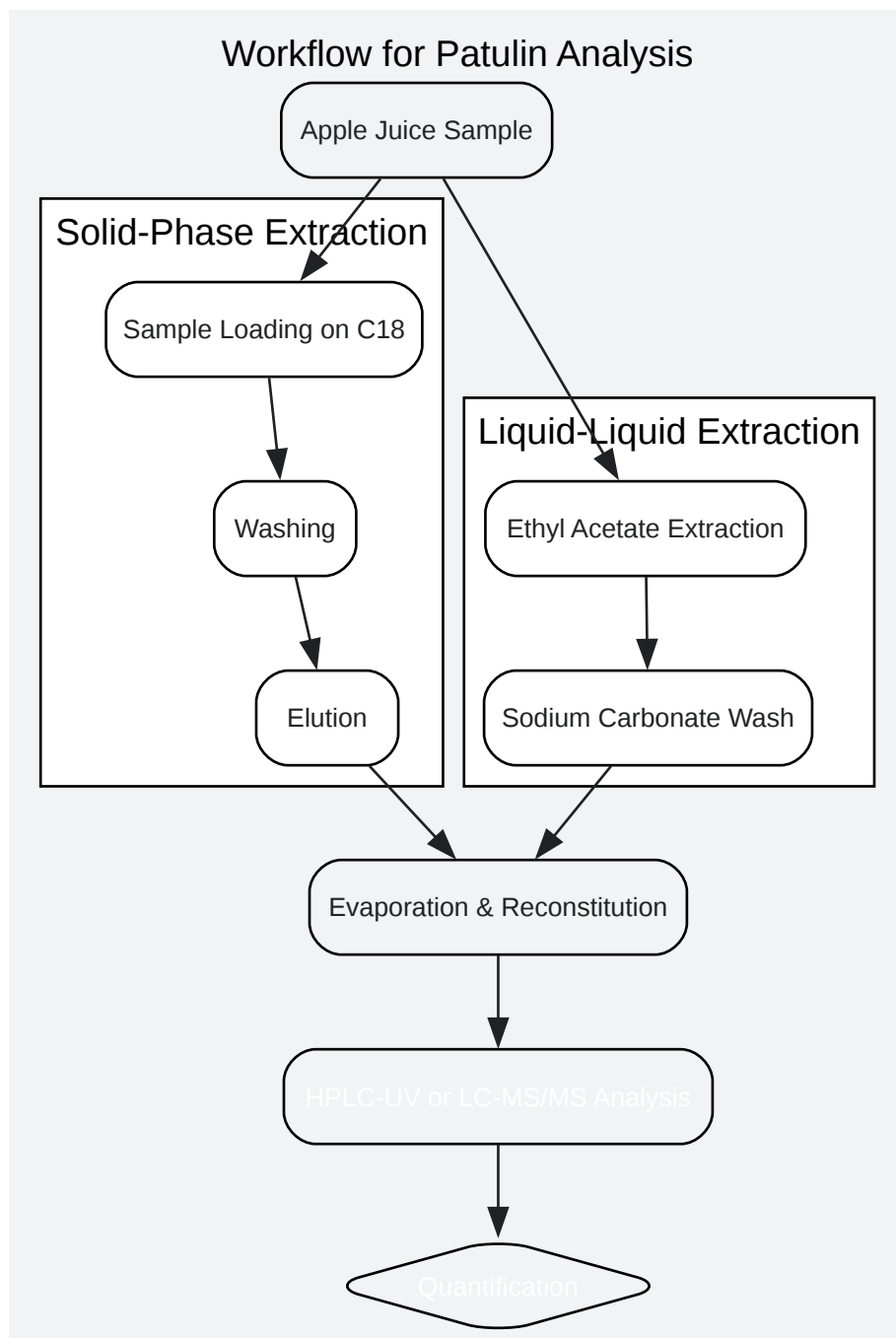
- Extraction:
 - To a 10 mL sample of clear apple juice, add 20 mL of ethyl acetate.
 - Shake vigorously for 1-2 minutes.
 - Allow the layers to separate. The top layer is the organic phase containing **patulin**.
 - Transfer the organic phase to a clean tube.
 - Repeat the extraction of the aqueous phase with another 20 mL of ethyl acetate.
 - Combine the organic extracts.
- Cleanup:
 - Add 10 mL of 1.5% sodium carbonate solution to the combined ethyl acetate extract.
 - Shake for 30 seconds and allow the layers to separate.
 - Discard the lower aqueous layer. This step removes acidic interferences.
- Concentration:

- Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40 °C.
- Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acidified water, pH 4, or mobile phase) for HPLC analysis.

B. Solid-Phase Extraction (SPE)

- Column Conditioning:
 - Condition a C18 SPE cartridge (e.g., 3 mL, 100 mg) by passing 6 mL of methanol followed by 6 mL of water.
- Sample Loading:
 - Load 2 mL of the apple juice sample onto the conditioned SPE cartridge.
- Washing:
 - Wash the cartridge with 3 mL of 5 mM ammonium acetate followed by 3 mL of water to remove polar interferences.
- Elution:
 - Elute the **patulin** from the cartridge with 4 mL of methanol.
- Concentration and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.

Diagram: Experimental Workflow for **Patulin** Analysis



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Caption: General experimental workflow for **patulin** extraction and analysis.

Analytical Instrumentation and Conditions

A. HPLC-UV Method

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 90:10 v/v), often with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20-50 μ L.
- Detection: UV detector set at 276 nm.
- Quantification: Based on a calibration curve prepared from certified **patulin** reference standards.

B. LC-MS/MS Method

- Column: UPLC/UHPLC C18 column for faster analysis.
- Mobile Phase: Gradient elution with water and acetonitrile, both containing a modifier such as ammonium acetate or formic acid to enhance ionization.
- Ionization Source: Electrospray Ionization (ESI) in negative mode is common.
- Mass Analyzer: Triple quadrupole (QqQ) mass spectrometer.
- Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
 - Parent ion (Q1): m/z 153 $[M-H]^-$
 - Product ions (Q3): m/z 109, 81

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, biosynthesis, and toxicity of **patulin**. The provided experimental protocols offer a foundation for the reliable detection and quantification of this mycotoxin. A thorough understanding of these aspects is essential for researchers, scientists, and drug development professionals working on food safety, toxicology, and the development of mitigation strategies to reduce human exposure to **patulin**. The use of certified analytical standards is imperative for accurate quantification.

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References

- 1. chemijournal.com [chemijournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Biosynthesis and toxicological effects of patulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patulin | C₇H₆O₄ | CID 4696 - PubChem [pubchem.ncbi.nlm.nih.gov]
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